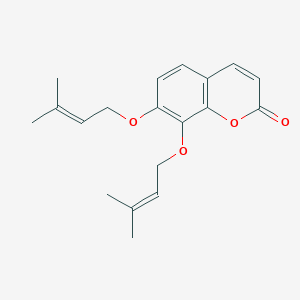
Agrocybenine
Descripción general
Descripción
Agrocybenine is a natural compound that belongs to the group of alkaloids . It is an endophytic fungus that was isolated from leaves of the plant Ipomoea batatas . This alkaloid has been shown to have mitogenic activity and bioactivities .
Synthesis Analysis
Agrocybenine can be extracted from certain types of mushrooms . The general extraction method involves drying the mushrooms and using an appropriate solvent, such as ethyl acetate, to extract the part containing Agrocybenine . The extract is then purified and crystallized to obtain pure Agrocybenine .Molecular Structure Analysis
Agrocybenine has a molecular formula of C12H18N2O and a molecular weight of 206.3 . Its chemical structure includes a pyrrolopyridine skeleton . The Agrocybenine molecule contains a total of 34 bonds, including 16 non-H bonds, 3 multiple bonds, 3 double bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 ketone (aliphatic), 1 imine (aliphatic), and 1 secondary amine (aliphatic) .Physical And Chemical Properties Analysis
Agrocybenine appears as a yellow powder . It is soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Aplicaciones Científicas De Investigación
Pesticide Residue Analysis
Agrocybenine is used in the study of pesticide residue behaviors and degradation dynamics in Agrocybe aegerita mushrooms . This research provides foundational data for the appropriate use and the maximum residue limit (MRL) establishment for insecticides in A. aegerita .
Antifungal Activity
Agrocybenine exhibits antifungal activity . This makes it valuable in the research and development of new antifungal agents.
Bioactive Secondary Metabolites
Agrocybenine is an important source of bioactive secondary metabolites . These metabolites have various applications in scientific research, including the study of cellular processes and the development of new drugs.
Free Radical Scavenging
Agrocybenine is used in the study of free radical scavenging activity . This is important in the research of oxidative stress-related diseases, as free radicals can cause damage to cells, proteins, and DNA.
Anticancer Activity
Agrocybenine is associated with cylindan, which has anticancer activity . This makes it valuable in cancer research and the development of new anticancer drugs.
Mushroom Cultivation
Agrocybenine is found in Agrocybe aegerita, also known as the poplar mushroom . This mushroom is cultivated and sold in several countries, and the presence of Agrocybenine contributes to its properties.
Mecanismo De Acción
Target of Action
Agrocybenine, also known as Psilocybin, is a natural alkaloid found in certain magic mushrooms . Its chemical structure is similar to a neurotransmitter in the human body called 5-hydroxytryptamine . This suggests that the primary target of Agrocybenine could be the 5-HT (serotonin) receptors in the human brain.
Pharmacokinetics
It is known that agrocybenine can be extracted from magic mushrooms using appropriate solvents such as ethyl acetate . The compound is then purified and crystallized to obtain pure Agrocybenine .
Result of Action
It has been used in cultural and religious rituals and practices of spiritual exploration .
Action Environment
The action, efficacy, and stability of Agrocybenine can be influenced by various environmental factors. For instance, the extraction process from magic mushrooms can be affected by the mushroom’s growth conditions and the choice of solvent . Furthermore, the compound’s stability may be influenced by storage conditions .
Propiedades
IUPAC Name |
2,2,5,5,7-pentamethyl-1,3-dihydropyrrolo[3,2-b]pyridin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-7-9-8(6-11(2,3)14-9)13-12(4,5)10(7)15/h14H,6H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBGQBSPIWKINO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(C1=O)(C)C)CC(N2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001152171 | |
| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
178764-92-6 | |
| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=178764-92-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,5-Tetrahydro-2,2,5,5,7-pentamethyl-6H-pyrrolo[3,2-b]pyridin-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001152171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Agrocybenine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041445 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is Agrocybenine and where is it found?
A1: Agrocybenine is a novel class of alkaloid originally isolated from the Korean mushroom Agrocybe cylindracea [, ]. It has also been identified as a constituent of Anacyclus pyrethrum, a plant traditionally used for various medicinal purposes [].
Q2: What is the structure of Agrocybenine?
A2: Unfortunately, the provided abstracts do not disclose the detailed molecular formula, weight, or spectroscopic data for Agrocybenine. Further research into full-text articles or chemical databases would be necessary to obtain this structural information.
Q3: What are the known biological activities of Agrocybenine?
A3: While the provided abstracts do not mention specific biological activities of Agrocybenine, Anacyclus pyrethrum extracts, which contain Agrocybenine, have been reported to exhibit various bioactivities. These include anesthetic, antidepressant, antiepileptic, blood circulatory, and anticonvulsive activities []. Further research is required to determine if Agrocybenine contributes to these activities and to explore its potential therapeutic applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N-dimethyl-1H-pyrrolo[3,2-b]pyridin-5-amine](/img/structure/B170024.png)
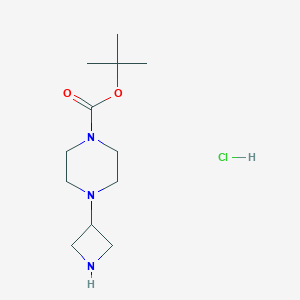
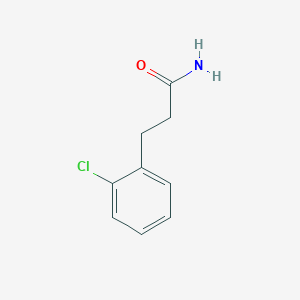
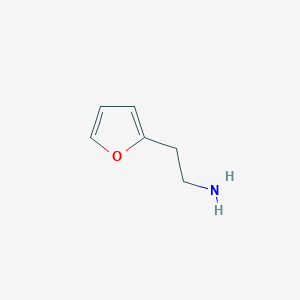

![1lambda4,3lambda4,5lambda4,7lambda4-Tetrathia-2,4,6,8-tetrazatricyclo[3.3.0.03,7]octa-1(8),2,4,6-tetraene](/img/structure/B170037.png)
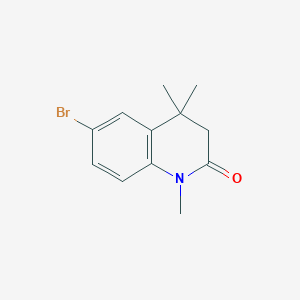

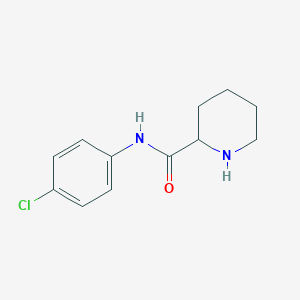
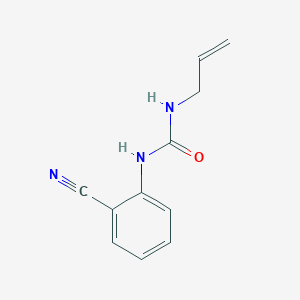
![3',6'-Diacetyloxy-2',7'-dichloro-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B170048.png)


